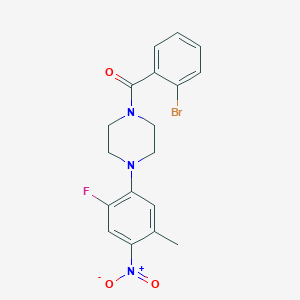![molecular formula C22H19NO4 B5059238 ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5059238.png)
ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate, also known as EAC, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has been found to have a unique chemical structure that may offer advantages over other compounds in certain research settings. In
作用機序
The mechanism of action of ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been found to have antioxidant activity, which may help to protect cells from oxidative damage. In animal studies, this compound has been found to have anti-inflammatory effects and may help to reduce inflammation in various tissues.
実験室実験の利点と制限
One advantage of using ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate in lab experiments is its unique chemical structure, which may offer advantages over other compounds in certain research settings. This compound has also been found to have low toxicity, which may make it a safer alternative to other compounds. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
将来の方向性
There are many future directions for research on ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate. One area of interest is in the development of new cancer therapies based on this compound's anti-tumor activity. Other areas of research include the study of this compound's effects on inflammation, oxidative stress, and neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of this compound and to explore its potential uses in various research settings.
合成法
Ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate can be synthesized using a variety of methods, including the condensation of 4-hydroxyacetophenone and ethyl 3-aminobenzoate in the presence of a catalyst such as hydrochloric acid. The resulting product can then be treated with sodium hydroxide to form this compound. Other methods of synthesis have also been explored, including the use of microwave irradiation and ultrasound-assisted methods.
科学的研究の応用
Ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been found to have anti-tumor activity in vitro, and may offer a promising avenue for the development of new cancer therapies. Other areas of research include the study of this compound's effects on inflammation, oxidative stress, and neurodegenerative diseases.
特性
IUPAC Name |
ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-2-26-22(25)20-18(14-7-10-15(24)11-8-14)19-16-6-4-3-5-13(16)9-12-17(19)27-21(20)23/h3-12,18,24H,2,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGJQDFGCFHWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)O)C4=CC=CC=C4C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-phenylethyl)amino]-3-butyn-1-ol hydrochloride](/img/structure/B5059163.png)

![N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5059181.png)
![7-benzoyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5059182.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B5059198.png)
![N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide](/img/structure/B5059203.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5059210.png)
![N-cyclohexyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5059225.png)
![1-(1-methyl-1H-indol-3-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5059233.png)

![4-{3-methyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-yl}morpholine](/img/structure/B5059243.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl (benzoylthio)acetate](/img/structure/B5059249.png)
![5-({[2-(trifluoromethyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5059256.png)
![N-benzyl-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5059267.png)